Feniltiomorfolinas
Phenylthiomorpholines are a class of heterocyclic compounds characterized by the presence of a phenyl ring attached to a thiomorpholine moiety. These molecules find applications in various fields due to their unique structural and chemical properties. The basic structure includes a six-membered ring with a sulfur atom, featuring an oxygen-containing heteroatom that can participate in numerous reactions, such as nucleophilic substitution and electrophilic addition.
Phenylthiomorpholines are often used in pharmaceuticals as precursors for the synthesis of bioactive compounds. They also serve as valuable intermediates in organic synthesis due to their reactivity and potential for diversification through functional group modifications. Additionally, these compounds exhibit interesting physical properties, including solubility characteristics that make them suitable for certain types of chemical reactions or applications.
The tunability of phenylthiomorpholines allows for the design of molecules with specific biological activities, making them important in drug discovery and development processes. Furthermore, their structure provides a platform for exploring novel chemical reactivity and creating new materials with unique properties.

Estructura | Nombre químico | CAS | MF |
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4-Phenylthiomorpholine 1,1-dioxide | 17688-68-5 | C10H13NO2S |
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4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide | 82222-74-0 | C10H12ClNO2S |
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4-(thiomorpholin-4-yl)benzoic acid | 197446-29-0 | C11H13NO2S |
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4-(Thiomorpholin-4-yl)benzaldehyde | 27913-94-6 | C11H13NOS |
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2-Phenylthiomorpholine | 77082-31-6 | C10H13NS |
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N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | 383199-88-0 | C16H19F2N3O5S |
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2-Phenyl Thiomorpholine Hydrochloride | 77082-60-1 | C10H14ClNS |
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Thiomorpholine, 2-(4-chlorophenyl)- | 77082-32-7 | C10H12ClNS |
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4-(4-Nitrophenyl)thiomorpholine | 90254-22-1 | C10H12N2O2S |
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Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0 | C12H15NO4S |
Literatura relevante
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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